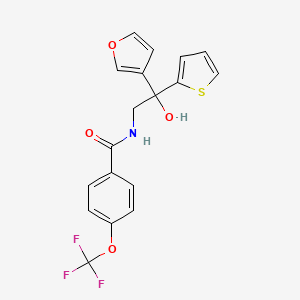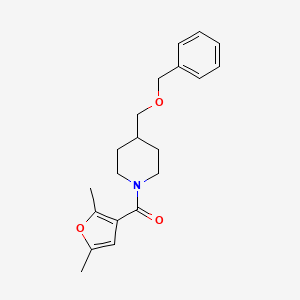![molecular formula C20H20FN3OS2 B2588701 (3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886915-31-7](/img/structure/B2588701.png)
(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds derived from benzothiazoles and piperazine analogs have been synthesized and evaluated for their antimicrobial properties. For instance, Patel et al. (2011) synthesized a series of pyridine derivatives, including piperazine analogs, and tested them for antimicrobial activity, demonstrating variable and modest effectiveness against bacteria and fungi [Patel, Agravat, & Shaikh, 2011]. This suggests that derivatives of benzothiazoles and piperazines may hold potential in developing new antimicrobial agents.
Antiproliferative Activity and Structural Exploration
A novel bioactive heterocycle containing piperidin and morpholino groups was synthesized by Prasad et al. (2018), who explored its structure and evaluated it for antiproliferative activity. The compound showed a specific conformation and intermolecular interactions, hinting at potential applications in cancer research [Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018].
Anticonvulsant Agents
Malik and Khan (2014) designed and synthesized derivatives of triazinyl and pyrrolidinyl methanone as sodium channel blockers and anticonvulsant agents. Their study highlighted one compound with significant efficacy and safety profiles, suggesting the therapeutic potential of such derivatives in treating convulsions [Malik & Khan, 2014].
Mycobacterium tuberculosis Inhibitors
Research on thiazole-aminopiperidine hybrid analogs has led to the identification of novel Mycobacterium tuberculosis GyrB inhibitors. A study by Jeankumar et al. (2013) discovered a promising compound with significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, as well as non-cytotoxic properties, indicating its potential as an antituberculosis agent [Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013].
Fluorescent Logic Gates
Gauci and Magri (2022) designed and synthesized fluorescent logic gates using a combination of naphthalimide fluorophores, piperazine receptors, and various aryl groups. Their work demonstrates how solvent polarity can reconfigure fluorescent logic gates, suggesting applications in cellular membrane and protein interface probing [Gauci & Magri, 2022].
Safety And Hazards
This involves understanding the toxicity, flammability, reactivity, and environmental impact of the compound. It includes understanding the safety precautions needed when handling the compound.
Zukünftige Richtungen
This involves predicting or proposing future research directions. It could include potential applications, modifications to improve the properties of the compound, or new reactions that the compound could undergo.
Eigenschaften
IUPAC Name |
(3-ethylsulfanylphenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS2/c1-2-26-16-5-3-4-14(12-16)19(25)23-8-10-24(11-9-23)20-22-17-7-6-15(21)13-18(17)27-20/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUPKMVAVQYGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)
![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)
![5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588622.png)
![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)
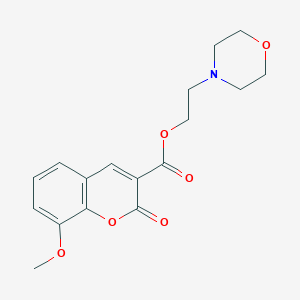
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)
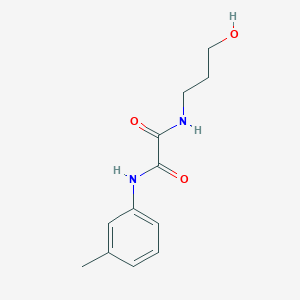
![4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide](/img/structure/B2588632.png)
![2-cyano-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2588633.png)
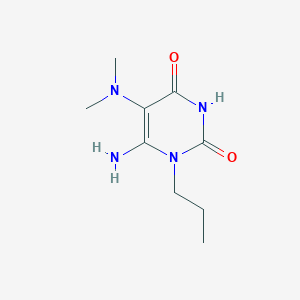
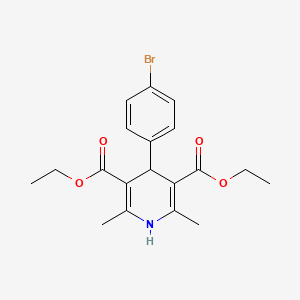
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)
